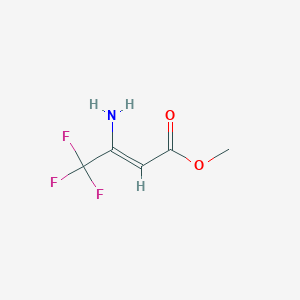
METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE
Vue d'ensemble
Description
METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a methoxyimino group and an o-tolyl group attached to an acetate moiety. It is commonly used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE typically involves the reaction of o-tolylacetic acid with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting methoxyimino derivative is then esterified using methanol and a suitable catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and suitable solvents.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxime esters depending on the substituent introduced.
Applications De Recherche Scientifique
METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-2-(methoxyimino)-2-(p-tolyl)acetate: Similar structure but with a para-tolyl group.
Methyl (E)-2-(methoxyimino)-2-(m-tolyl)acetate: Similar structure but with a meta-tolyl group.
Ethyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its para- and meta- counterparts.
Propriétés
Numéro CAS |
115199-21-8 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.22582 |
Nom IUPAC |
methyl 2-methoxyimino-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3 |
SMILES |
CC1=CC=CC=C1C(=NOC)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details




















Synthesis routes and methods III
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)


![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)
![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)
